![molecular formula C11H14N4O B2949353 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine CAS No. 1565004-86-5](/img/structure/B2949353.png)
3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine is a heterocyclic compound that features a unique structure combining a pyrazolo[1,5-a]pyrazine moiety with a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用機序
Target of Action
The compound “3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine” is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of drugs related to benzodiazepines, which are primarily used as sedatives and anxiolytics . .
Mode of Action
Pyrazolopyrimidines, in general, are known to interact with their targets to induce sleep or reduce anxiety . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it binds to.
Biochemical Pathways
Pyrazolopyrimidines are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Pyrazolopyrimidines are known to have various effects at the molecular and cellular level depending on their specific targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the Methyl Group: Methylation of the pyrazolo[1,5-a]pyrazine core can be carried out using methylating agents like methyl iodide under basic conditions.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution reaction where the pyrazolo[1,5-a]pyrazine derivative reacts with pyrrolidine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
科学的研究の応用
3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in the ring fusion pattern.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different fusion pattern and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional ring systems and exhibits unique properties.
Uniqueness: 3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine stands out due to its specific combination of the pyrazolo[1,5-a]pyrazine core with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-methyl-4-pyrrolidin-3-yloxypyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-6-10-11(13-4-5-15(10)14-8)16-9-2-3-12-7-9/h4-6,9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQSXZGRTXZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
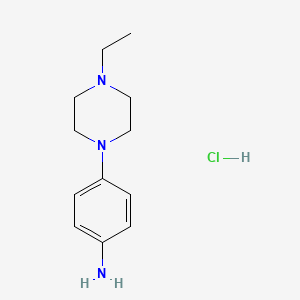
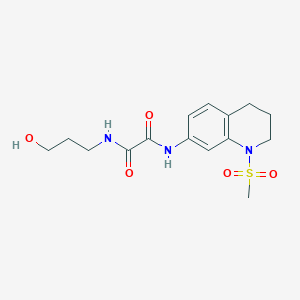
![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)
![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

![(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2949276.png)
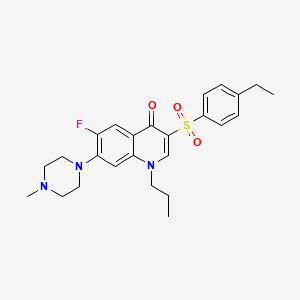
![1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2949283.png)
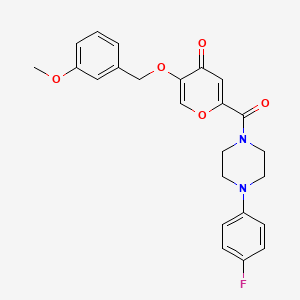
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)
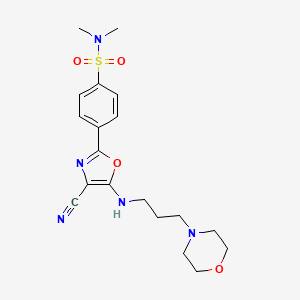
![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)
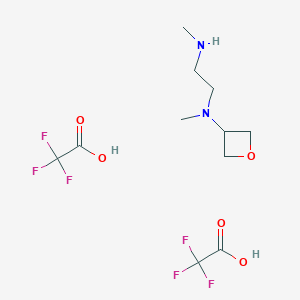
![2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B2949293.png)
